molecular formula C7H16O3S B14420765 Propyl 2-methylpropane-1-sulfonate CAS No. 84796-02-1

Propyl 2-methylpropane-1-sulfonate

Cat. No.: B14420765
CAS No.: 84796-02-1
M. Wt: 180.27 g/mol
InChI Key: JJEUUDBHKYZHLR-UHFFFAOYSA-N
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Description

Propyl 2-methylpropane-1-sulfonate is an organosulfur compound characterized by a sulfonate ester functional group attached to a branched alkyl chain (2-methylpropane, or isobutane) and a propyl group.

Properties

CAS No.

84796-02-1

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

propyl 2-methylpropane-1-sulfonate

InChI

InChI=1S/C7H16O3S/c1-4-5-10-11(8,9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

JJEUUDBHKYZHLR-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methylpropane-1-sulfonate can be synthesized through the reaction of 2-methylpropane-1-sulfonyl chloride with propanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-methylpropane-1-sulfonyl chloride+propanolPropyl 2-methylpropane-1-sulfonate+HCl\text{2-methylpropane-1-sulfonyl chloride} + \text{propanol} \rightarrow \text{this compound} + \text{HCl} 2-methylpropane-1-sulfonyl chloride+propanol→Propyl 2-methylpropane-1-sulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methylpropane-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield methyl 2-methylpropane-1-sulfonate.

    Hydrolysis: The products are propanol and 2-methylpropane-1-sulfonic acid.

Scientific Research Applications

Propyl 2-methylpropane-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: The compound may be used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propyl 2-methylpropane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary analogs for comparison include:

Property Propyl 2-Methylpropane-1-Sulfonate Sodium 2-Methylprop-2-ene-1-Sulphonate Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane
Chemical Class Sulfonate ester Ionic sulfonate salt Thiirane-functionalized spherosilicate
CAS Number Not available 1561-92-8 Not provided
Molecular Formula C₇H₁₆O₃S (inferred) C₄H₅NaO₃S Complex siloxane structure with thiirane groups
Key Functional Groups Propyl ester, branched sulfonate Sodium counterion, allyl sulfonate Thiirane (episulfide), dimethylsiloxy chains
Solubility Likely organic-soluble (ester group) Water-soluble (ionic nature) Organic solvent-compatible (siloxane backbone)
Applications Potential surfactant or polymer precursor General industrial use Crosslinking agent in hybrid materials

Performance in Material Science

  • Sodium 2-Methylprop-2-ene-1-Sulphonate : Ionic sulfonates are often used as surfactants or dopants in conductive polymers due to their solubility and charge-carrier properties.
  • This compound : The ester group could enhance compatibility with hydrophobic matrices, making it suitable for coatings or elastomers.
  • Spherosilicates (e.g., ) : Hybrid scaffolds incorporating sulfonate-like groups (e.g., trifluoromethanesulfonate–POSS salts) exhibit macroporous structures ideal for bone tissue engineering, with micro-CT confirming pore sizes <100 µm .

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